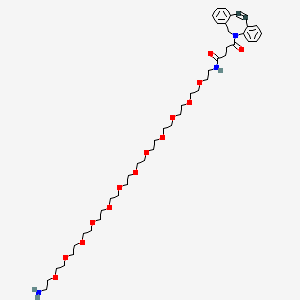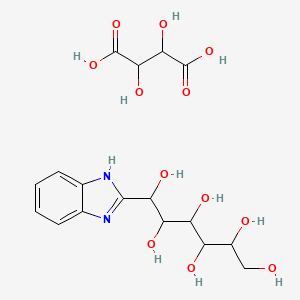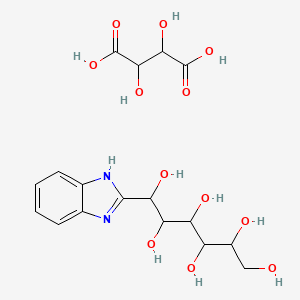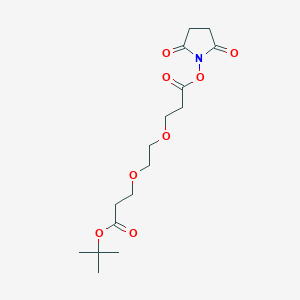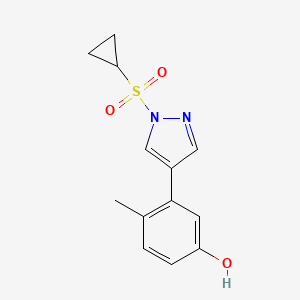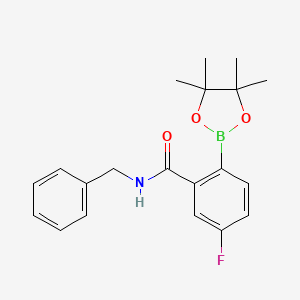
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an azetidine ring, a trifluoromethyl group, and a benzoate ester, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)benzoic acid with azetidine in the presence of a suitable base and methylating agent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to alcohol using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the azetidine ring or trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium azide in DMF for azetidine ring substitution
Major Products Formed
Oxidation: 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzaldehyde
Reduction: 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzyl alcohol
Substitution: 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoic acid derivatives
Applications De Recherche Scientifique
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(azetidin-3-yloxy)-4-(trifluoromethyl)pyridine
- 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride
Uniqueness
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate stands out due to its unique combination of an azetidine ring and a trifluoromethyl group attached to a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12F3NO3 |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12F3NO3/c1-18-11(17)9-3-2-7(19-8-5-16-6-8)4-10(9)12(13,14)15/h2-4,8,16H,5-6H2,1H3 |
Clé InChI |
XHYDEQUYGAQREK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)OC2CNC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



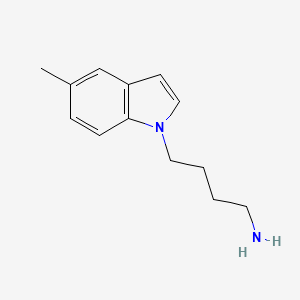
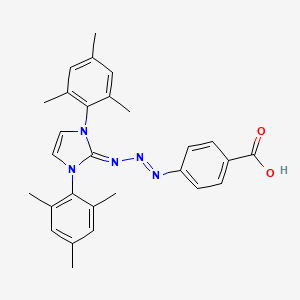
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
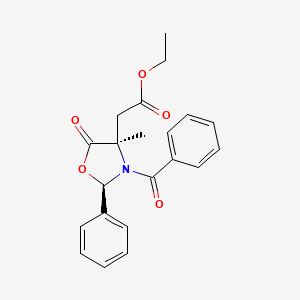
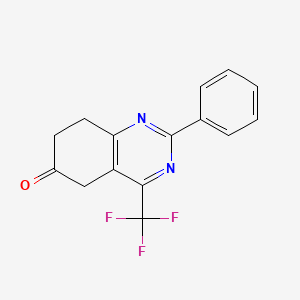
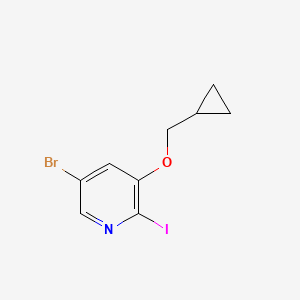
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
